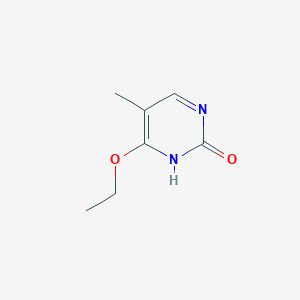
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
説明
"(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" is a compound that belongs to the class of organic compounds known as carboxylic acids, characterized by the presence of at least one carboxyl group. Its structure includes a cyclohexane ring, indicating its relevance in studies of cycloalkane chemistry, and an ethoxycarbonyl group, which contributes to its properties and reactivity.
Synthesis Analysis
The synthesis of complex organic compounds often involves strategic functionalization of precursor molecules. While specific synthesis routes for "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" are not detailed in the referenced literature, similar compounds' synthesis involves multi-step organic reactions, including functional group transformations and stereochemical considerations to achieve the desired configuration (Che et al., 2011).
Molecular Structure Analysis
The molecular structure of carboxylic acids significantly influences their chemical behavior and interactions. The spatial arrangement of the "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" molecule, including the stereochemistry at its chiral centers, affects its reactivity and physical properties. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are instrumental in elucidating these structural details (Kawamura & Bikkina, 2016).
Chemical Reactions and Properties
Carboxylic acids undergo a variety of chemical reactions, including esterification and decarboxylation. The ethoxycarbonyl group in "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" suggests it might participate in reactions typical for esters and carboxylic acids, offering pathways to synthesize derivatives and explore reaction mechanisms (Rahaman et al., 2023).
Physical Properties Analysis
The physical properties of carboxylic acids, such as boiling point, solubility, and melting point, are influenced by molecular weight and the presence of functional groups. The cyclohexanecarboxylic acid backbone combined with the ethoxycarbonyl substituent would affect the compound's phase behavior, solubility in organic solvents and water, and intermolecular interactions (González et al., 1996).
Chemical Properties Analysis
The chemical behavior of "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" in reactions and its stability under various conditions are key aspects of its chemistry. The compound’s reactivity towards nucleophiles, electrophiles, and its participation in catalytic cycles would be of interest, particularly in the context of synthetic applications and the development of new materials or chemical processes (Abutaleb & Ali, 2021).
科学的研究の応用
Biotechnological Production and Green Chemistry
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid, as a specific compound, does not have direct mentions in the literature reviewed. However, the importance of carboxylic acid derivatives in biotechnological routes and green chemistry applications can be highlighted. Lactic acid, a prominent hydroxycarboxylic acid, is produced via the fermentation of biomass sugars and serves as a precursor for various valuable chemicals through biotechnological routes, emphasizing the potential of carboxylic acids in sustainable chemistry (Gao, Ma, & Xu, 2011).
Catalysis and Organic Synthesis
Research on catalysis and organic synthesis, such as the synthesis of indoles, showcases the versatility of organic compounds, including carboxylic acid derivatives, in facilitating complex chemical reactions. Indole synthesis methods, which might involve carboxylic acid intermediates, are crucial in organic chemistry due to the wide range of indole alkaloids' applications (Taber & Tirunahari, 2011).
Chemical Recycling and Sustainable Materials
The chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), involves hydrolysis processes that can generate carboxylic acids, highlighting a potential application area for carboxylic acid derivatives in recycling and sustainable material production. Such processes aim at recovering monomers, like terephthalic acid, for repolymerization, thereby contributing to the circular economy (Karayannidis & Achilias, 2007).
Biorenewable Chemicals and Biofuel Production
Carboxylic acids are identified as valuable biorenewable chemicals for biofuel production. Their fermentative production, inhibitory effects, and the metabolic engineering strategies to increase microbial robustness reflect the significance of carboxylic acid derivatives in renewable energy sectors (Jarboe, Royce, & Liu, 2013).
Alkoxycarbonylation of Phytogenic Substrates
The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts demonstrates the application of carboxylic acid derivatives in synthesizing ester products. This process indicates the broader utility of carboxylic acids in obtaining valuable chemical products from renewable resources, showcasing the potential for innovative industrial applications (Sevostyanova & Batashev, 2023).
特性
IUPAC Name |
(1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXPHQCHMAPWEB-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256051 | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | |
CAS RN |
227783-08-6 | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227783-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)








![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)
